![molecular formula C22H26N2O4S B2745249 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 940368-24-1](/img/structure/B2745249.png)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds and are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, three ethoxy groups attached to a benzene ring, and an amide group. The benzothiazole and benzene rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring. The amide group can participate in condensation reactions, and the ethoxy groups can undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups would likely make it more soluble in organic solvents than in water. The benzothiazole ring might contribute to its fluorescence properties .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their broad spectrum of pharmaceutical applications. This class of compounds exhibits antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, certain derivatives show potential as antitumor agents. The simplicity of the benzothiazole structure, coupled with its ability to serve as a ligand for various biomolecules, has made it a focal point in medicinal chemistry for developing therapies for a range of diseases, particularly cancer. The 2-arylbenzothiazole moiety, in particular, is under development for treating cancer, highlighting the significance of the benzothiazole nucleus in drug discovery (Kamal, A., Hussaini, Mohammed Ali Syed, & Malik, Mohammed Shaheer, 2015).
Structural Modifications for Chemotherapeutic Applications
Recent advancements have focused on structural modifications of the benzothiazole scaffold to develop new antitumor agents. Benzothiazole derivatives are known for their wide range of biological properties, including antimicrobial and anticancer activities. The ongoing design and development of benzothiazoles and their conjugates aim to enhance their chemotherapeutic potential. Despite promising results in clinical studies for tumor treatment, detailed toxicity characterization is essential for their safe clinical use as cancer treatments. This reflects the ongoing need for novel drug combinations that allow for lower doses and the development of a new generation of drugs (Ahmed, K., Yellamelli Valli Venkata, Srikanth, Mohammed, N., Sultana, F., & Methuku, K. R., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)20(16)28-8-3)21(25)24-22-23-19-14(5)13(4)9-10-18(19)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXFTGWNLWMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
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